

CZC-8004: A Technical Overview of a Pan-Kinase Inhibitor

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Compound of Interest

Compound Name: CZC-8004

Cat. No.: B023758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-kinase inhibitor **CZC-8004**, focusing on its known molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. As a pan-kinase inhibitor, **CZC-8004** demonstrates activity against a range of kinases, with specific inhibitory data available for key targets implicated in cancer progression.

Core Data Presentation: Kinase Inhibition Profile

Quantitative analysis of the inhibitory activity of **CZC-8004** has been determined for several key tyrosine kinases. The half-maximal inhibitory concentration (IC₅₀) values for Epidermal Growth Factor Receptor (EGFR) wild-type and a mutant form of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are summarized below. It is important to note that while **CZC-8004** is classified as a pan-kinase inhibitor and is known to bind to ABL kinase, a comprehensive public dataset of its inhibitory activity against a wider panel of kinases is not readily available in the reviewed literature.^[1]

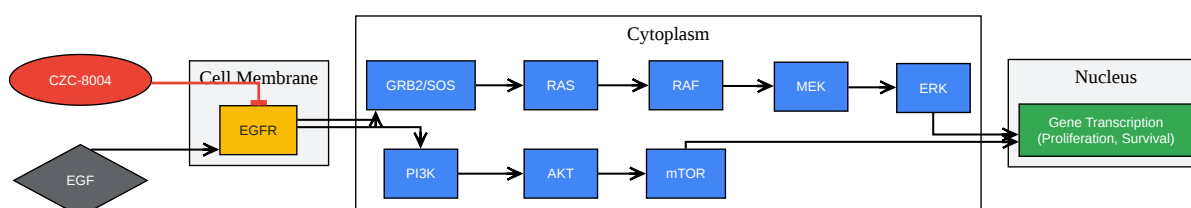
Target Kinase	Mutant Status	IC ₅₀ (nM)
EGFR	Wild-Type	650 ^[2]
VEGFR2	V916M	437 ^[2]

Signaling Pathways and Mechanism of Action

CZC-8004 exerts its biological effects by targeting key nodes in cellular signaling pathways that are frequently dysregulated in cancer. Its known targets, EGFR and VEGFR2, are critical receptor tyrosine kinases that regulate cell proliferation, survival, angiogenesis, and metastasis.

EGFR Signaling Pathway

EGFR is a key driver of cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By inhibiting EGFR, **CZC-8004** can block these pro-survival and proliferative signals.

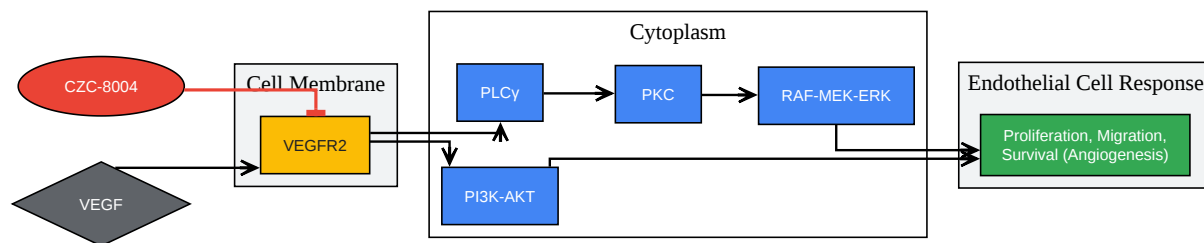


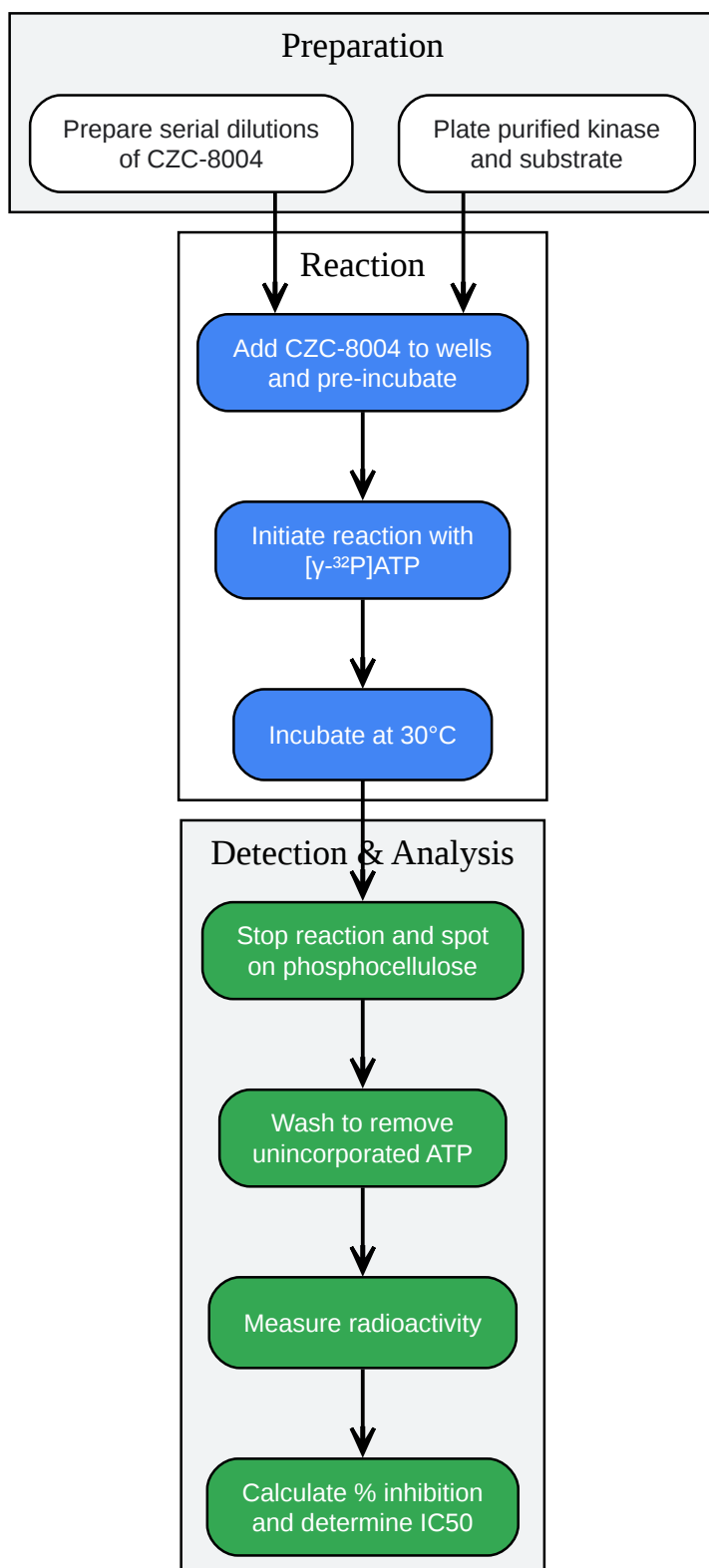
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EGFR Signaling Pathway Inhibition by **CZC-8004**.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF. Its activation in endothelial cells triggers signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis. Inhibition of VEGFR2 by **CZC-8004** can therefore disrupt the tumor blood supply.





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References

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